2-(5,7-dioxo-2-(piperidin-1-yl)-6-propyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide
Description
Historical Development of Thiazolopyrimidines in Medicinal Chemistry
Thiazolopyrimidines emerged as a pharmacologically significant scaffold in the mid-20th century, paralleling advancements in heterocyclic chemistry. Early work focused on their synthesis as purine analogs, leveraging their ability to mimic nucleic acid bases. By the 1980s, researchers recognized their potential in anticancer drug discovery due to structural similarities with ATP and GTP, which enabled interactions with kinase and polymerase enzymes. The 2020s marked a resurgence in interest, with studies like Al-Rashood et al. (2020) demonstrating thiazolopyrimidines' DNA-binding capabilities and antitumor activity against 60 cancer cell lines. Innovations in synthetic methodologies, such as laccase-mediated oxidative coupling reported in 2022, enabled efficient derivatization of thiazolo[3,2-a]pyrimidin-3(2H)-ones. These developments underscore the scaffold's adaptability to modern medicinal chemistry paradigms.
Significance of Fused Heterocyclic Ring Systems
The fusion of thiazole and pyrimidine rings creates a planar, aromatic system that enhances molecular recognition in biological targets. This fused architecture improves metabolic stability compared to monocyclic systems, as evidenced by ADMET studies showing favorable pharmacokinetic profiles for thiazolo[4,5-d]pyrimidine derivatives. The electron-rich nature of the fused system facilitates π-π stacking interactions with DNA base pairs, while the sulfur atom in the thiazole ring provides hydrogen-bonding opportunities. In the context of the compound 2-(5,7-dioxo-2-(piperidin-1-yl)-6-propyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide , the fused core enables minor groove binding, with substituents like the 4-methylbenzyl group enhancing hydrophobic interactions.
Bioisosteric Relationship Between Thiazolopyrimidines and Purines
Thiazolopyrimidines serve as non-classical bioisosteres of purines, replacing the imidazole ring with a thiazole moiety while maintaining key hydrogen-bonding motifs. This substitution preserves the ability to interact with purine-binding enzymes but alters electronic properties, as demonstrated by molecular docking studies showing thiazolo[3,2-a]pyrimidines binding DNA through N7 and O6 positions analogous to guanine. The bioisosteric relationship is particularly evident in compound 35 from Al-Rashood et al. (2020), which exhibited GI~50~ values of 1.07 μM against leukemia cell lines—comparable to purine-based chemotherapeutics.
Molecular Architecture and Classification of Thiazolopyrimidines
Thiazolo[4,5-d]pyrimidine Isomers
Characterized by fusion at the 4,5-positions of the pyrimidine ring, these isomers exhibit a linear arrangement that maximizes planarity. The subject compound belongs to this class, with its thiazole ring fused to the pyrimidine's C4 and C5 positions. This geometry facilitates intercalation into DNA, as seen in molecular modeling studies where similar derivatives showed binding free energies of -9.2 kcal/mol. Substituents at the 6-position (propyl group in the target compound) modulate lipophilicity, influencing cell membrane permeability.
Thiazolo[5,4-d]pyrimidine Isomers
Fused at the pyrimidine's 5,4-positions, these isomers adopt a bent conformation that reduces planarity compared to [4,5-d] derivatives. This structural feature was exploited in the development of kinase inhibitors, where the angular geometry improved selectivity for CDK2 over CDK4. However, reduced DNA-binding affinity (-7.8 kcal/mol in docking studies) limits their application in antitumor agents targeting nucleic acids.
Thiazolo[3,2-a]pyrimidine Isomers
These isomers feature a bridgehead nitrogen atom, creating a bicyclic system with enhanced rigidity. The 2022 study by Elshahawy et al. demonstrated that thiazolo[3,2-a]pyrimidin-3(2H)-ones inhibit colorectal adenocarcinoma cells (IC~50~ = 9.8 μM) through topoisomerase II inhibition rather than DNA intercalation. Their synthetic versatility via laccase-mediated coupling makes them particularly amenable to library diversification.
Properties
IUPAC Name |
2-(5,7-dioxo-2-piperidin-1-yl-6-propyl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3S/c1-3-11-27-21(30)19-20(25-22(32-19)26-12-5-4-6-13-26)28(23(27)31)15-18(29)24-14-17-9-7-16(2)8-10-17/h7-10H,3-6,11-15H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHBQKKCURMGDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(S2)N3CCCCC3)N(C1=O)CC(=O)NCC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5,7-dioxo-2-(piperidin-1-yl)-6-propyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
This compound features a complex structure that contributes to its biological activity. Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O3S |
| Molecular Weight | 462.53 g/mol |
| LogP | 5.0649 |
| Polar Surface Area | 68.524 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
These properties suggest a moderate lipophilicity and potential for interaction with biological membranes.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies indicate that it may exhibit inhibitory effects on specific enzymes or receptors linked to disease processes such as cancer and inflammation.
Enzyme Inhibition
Research has shown that compounds with similar thiazolo-pyrimidine scaffolds often act as inhibitors of key enzymes involved in metabolic pathways. For instance, analogs have demonstrated activity against dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and proliferation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds in the thiazolo-pyrimidine family. For example, derivatives have shown efficacy against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Effects
In addition to anticancer properties, there is emerging evidence suggesting antimicrobial activity. Compounds structurally related to this compound have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of thiazolo-pyrimidine derivatives on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 25 µM for several derivatives .
- Antimicrobial Activity : In vitro testing against Gram-positive and Gram-negative bacteria revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against resistant strains of Staphylococcus aureus .
Scientific Research Applications
The compound 2-(5,7-dioxo-2-(piperidin-1-yl)-6-propyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its applications, supported by relevant data and case studies.
Chemical Properties and Structure
This compound features a thiazolo[4,5-d]pyrimidine core, which is known for its biological activity. The structural components include:
- A piperidine ring
- A propyl group
- An acetamide moiety
These structural elements contribute to the compound's potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs have shown promise as anticancer agents. The thiazolo[4,5-d]pyrimidine derivatives are often investigated for their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that related compounds can effectively inhibit tumor growth in preclinical models.
Antimicrobial Properties
Compounds containing the thiazolo and pyrimidine rings have been reported to exhibit antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neuropharmacological Effects
Given the presence of the piperidine structure, there is potential for this compound to interact with neurotransmitter systems. Preliminary studies suggest that similar compounds may modulate dopamine and serotonin receptors, indicating possible applications in treating neurological disorders such as depression or anxiety.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer properties of a related thiazolo[4,5-d]pyrimidine derivative. The compound was tested against various cancer cell lines, including breast and lung cancer cells. Results showed a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for drug development.
Case Study 2: Antimicrobial Activity
In another investigation, researchers synthesized several derivatives of thiazolo[4,5-d]pyrimidine and tested them against Gram-positive and Gram-negative bacteria. One derivative exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Table 1: Summary of Biological Activities
Table 2: Structural Comparison of Related Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Compound A (similar structure) | Thiazolo[4,5-d]pyrimidine | Anticancer |
| Compound B (related derivative) | Pyrimidine | Antimicrobial |
| Compound C (another analog) | Piperidine-based | Neuropharmacological |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Structural Complexity: The target compound’s thiazolo-pyrimidinone scaffold is more complex than common plant-derived thiazoles, which often lack fused pyrimidinone rings . This complexity may enhance binding affinity but complicate synthesis.
Limitations and Research Needs
- Pharmacological Profiling: No IC50 values, receptor binding assays, or toxicity data are available.
- Synthetic Yield/Purity: Methods akin to LC/MS screening for marine actinomycetes could optimize its production.
- Structural Dynamics : X-ray crystallography (using SHELX suites) is needed to confirm stereochemistry and intermolecular interactions .
Q & A
Basic: What are the key challenges in synthesizing this compound, and how can its purity be optimized?
Methodological Answer:
Synthesis involves multi-step reactions, including cyclization of thiazolo-pyrimidine cores and functionalization with piperidine and 4-methylbenzyl groups. Key challenges include controlling regioselectivity during cyclization and minimizing byproducts from competing reactions. To optimize purity:
- Use high-resolution LC-MS to monitor intermediates and final product .
- Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) for separation of stereoisomers .
- Apply Design of Experiments (DOE) to identify critical parameters (e.g., temperature, solvent polarity) affecting yield and purity .
Advanced: How can computational methods guide the optimization of reaction pathways for this compound?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path search algorithms to predict feasible synthetic routes. For example:
- Use ICReDD’s workflow () to combine computational reaction modeling with experimental validation, reducing trial-and-error steps .
- Apply machine learning to datasets of similar heterocyclic syntheses to predict solvent/catalyst combinations that enhance yield .
Basic: What spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR (1H/13C) : Resolve piperidine and thiazolo-pyrimidine protons; compare with analogs (e.g., ’s IUPAC data for reference shifts) .
- HR-MS : Confirm molecular formula (e.g., C₂₄H₂₉N₅O₃S) and detect isotopic patterns .
- FT-IR : Identify carbonyl stretches (5,7-dioxo groups at ~1680–1720 cm⁻¹) and amide bonds (~1650 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported pharmacological data for this compound?
Methodological Answer:
- Conduct dose-response studies across multiple cell lines (e.g., cancer vs. normal) to clarify selectivity .
- Use metabolomic profiling to identify off-target interactions or metabolic instability (e.g., CYP450 assays) .
- Validate binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to reconcile discrepancies in target engagement .
Basic: What strategies ensure stability during storage and handling?
Methodological Answer:
- Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products .
- Store in argon-purged vials at -20°C to prevent oxidation of the dioxo-thiazolo core .
- Use lyophilization for long-term storage, with trehalose as a cryoprotectant .
Advanced: How can structure-activity relationships (SAR) be systematically explored for this scaffold?
Methodological Answer:
- Synthesize analogs with modified piperidine substituents (e.g., methyl vs. ethyl) and test in enzyme inhibition assays (e.g., kinase panels) .
- Apply 3D-QSAR modeling (e.g., CoMFA/CoMSIA) to correlate electronic/steric properties with activity .
- Use crystallography (if co-crystals are obtainable) to map binding interactions and guide rational design .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Kinase inhibition assays : Use ADP-Glo™ kits to assess activity against kinases (e.g., PI3K/AKT) .
- Cytotoxicity assays : Employ MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, MCF-7) .
- Membrane permeability : Perform Caco-2 monolayer studies to predict oral bioavailability .
Advanced: How can contradictory data on metabolic stability be addressed?
Methodological Answer:
- Compare microsomal half-lives across species (human vs. rodent liver microsomes) to identify interspecies variability .
- Use LC-QTOF-MS to identify major metabolites and modify labile sites (e.g., propyl group hydroxylation) via deuteration .
Basic: What are the critical parameters for scaling up synthesis without compromising yield?
Methodological Answer:
- Optimize mixing efficiency in reactors to prevent hotspots during exothermic steps (e.g., cyclization) .
- Use flow chemistry for continuous processing of unstable intermediates .
- Conduct patent landscaping (e.g., ) to avoid IP conflicts during scale-up .
Advanced: How can green chemistry principles reduce environmental impact in synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
